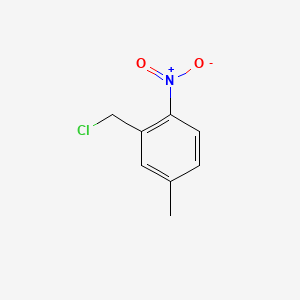

5-Methyl-2-nitrobenzyl chloride

説明

The exact mass of the compound 5-Methyl-2-nitrobenzyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Methyl-2-nitrobenzyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methyl-2-nitrobenzyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

2-(chloromethyl)-4-methyl-1-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c1-6-2-3-8(10(11)12)7(4-6)5-9/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWPZDLVOJNBEKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)[N+](=O)[O-])CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20216646 | |

| Record name | alpha-Chloro-5-methyl-2-nitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20216646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66424-91-7 | |

| Record name | 2-(Chloromethyl)-4-methyl-1-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66424-91-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Chloro-5-methyl-2-nitrotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066424917 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Chloro-5-methyl-2-nitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20216646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Alpha-chloro-5-methyl-2-nitrotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.308 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

5-Methyl-2-nitrobenzyl chloride chemical properties

The following technical guide details the chemical properties, reactivity profiles, and synthetic applications of 5-Methyl-2-nitrobenzyl chloride . This document is structured for researchers and drug development professionals, prioritizing mechanistic depth, experimental reproducibility, and safety.

Chemical Identity & Core Utility

5-Methyl-2-nitrobenzyl chloride (CAS: 66424-91-7) is a bifunctional aromatic building block characterized by a highly reactive benzylic chloride and an ortho-nitro group.[1][2] It serves two primary roles in organic synthesis and chemical biology:

-

Electrophilic Benzylation Agent: The benzylic chloride is a potent electrophile for

reactions, enabling the introduction of the 5-methyl-2-nitrobenzyl moiety into amines, alcohols, and thiols.[1][2] -

Photolabile Protecting Group Precursor: The o-nitrobenzyl scaffold is the pharmacophore for photocleavable ("caged") compounds.[1][2] Upon UV irradiation, this moiety undergoes an intramolecular redox reaction, releasing the substrate.[2]

Part 1: Physicochemical Profile[3]

The following data characterizes high-purity (>95%) research-grade material.

| Property | Specification | Notes |

| IUPAC Name | 1-(Chloromethyl)-5-methyl-2-nitrobenzene | |

| CAS Number | 66424-91-7 | Distinct from the acid chloride (benzoyl) analog.[1] |

| Molecular Formula | ||

| Molecular Weight | 185.61 g/mol | |

| Physical State | Solid (Crystalline powder) | Light yellow to brown.[1][2] |

| Melting Point | 41 – 43 °C | Low melting solid; handle with care in hot labs.[1][2] |

| Solubility | Soluble in DCM, THF, EtOAc | Hydrolyzes slowly in water; reactive in nucleophilic solvents.[2] |

| Storage | 2–8 °C, Inert Atmosphere | Moisture sensitive; lachrymator.[2] |

Part 2: Chemical Reactivity & Mechanisms[5]

Electrophilic Benzylation ( )

The chloromethyl group is activated by the electron-withdrawing nitro group at the ortho position, making it highly susceptible to nucleophilic attack.[1][2] However, the 5-methyl group (electron-donating) provides a slight modulation of this reactivity compared to the unsubstituted 2-nitrobenzyl chloride, potentially reducing side reactions like polymerization.[1][2]

Mechanism:

The reaction proceeds via a concerted

Photochemical Cleavage (Caging Applications)

Derivatives of 5-methyl-2-nitrobenzyl chloride are used to "cage" bioactive molecules (e.g., neurotransmitters, nucleotides).[1][2] The ortho-nitro group is essential for the Norrish Type II-like photoisomerization.[1][2]

-

Excitation: UV light (300–365 nm) excites the nitro group (

).[1][2] -

Hydrogen Abstraction: The excited nitro oxygen abstracts a benzylic hydrogen, forming an aci-nitro tautomer.[1][2]

-

Rearrangement: The intermediate rearranges to a nitroso-hemiacetal, which collapses to release the free substrate and a nitrosobenzaldehyde byproduct.[1][2]

Reductive Cyclization (Indole Synthesis)

This compound is a strategic precursor for 5-methylindoles.[1][2] Following benzylation of a carbon nucleophile (e.g., enolates), the nitro group can be reduced (using

Visualization: Reactivity Map

The following diagram outlines the divergent synthetic pathways available from this core scaffold.

Figure 1: Divergent synthetic pathways for 5-Methyl-2-nitrobenzyl chloride, highlighting its dual role as a building block and protecting group.[1][2]

Part 3: Experimental Protocols

Protocol A: Synthesis of 5-Methyl-2-nitrobenzyl Chloride

Context: If the material is degraded or needs to be synthesized from the alcohol precursor (5-methyl-2-nitrobenzyl alcohol).[1][2]

Reagents:

Methodology:

-

Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and an addition funnel. Purge with

. -

Dissolution: Dissolve 5-methyl-2-nitrobenzyl alcohol (1.67 g, 10 mmol) in anhydrous DCM (20 mL). Add catalytic DMF.[1][2]

-

Chlorination: Cool the solution to 0 °C (ice bath). Dropwise add

(0.87 mL, 12 mmol) over 10 minutes. -

Reaction: Remove the ice bath and stir at Room Temperature (RT) for 2 hours. Monitor by TLC (Hexane/EtOAc 3:1).[1][2] The alcohol spot (

) should disappear, replaced by the chloride ( -

Workup: Quench carefully with saturated

(slow addition, gas evolution). Extract with DCM ( -

Purification: Dry organics over

, filter, and concentrate in vacuo. If the solid is colored, recrystallize from Hexane/DCM.[2]

Protocol B: N-Alkylation of a Secondary Amine (General Procedure)

Context: Attaching the scaffold to a pharmacophore (e.g., piperazine derivative).[2]

Reagents:

Methodology:

-

Suspension: In a reaction vial, suspend the amine (1 mmol) and

(2 mmol) in -

Addition: Add 5-Methyl-2-nitrobenzyl chloride (1.1 mmol) in one portion.

-

Incubation: Heat to 60 °C for 4–6 hours.

-

Self-Validating Step: The reaction mixture often turns bright yellow/orange due to the formation of the nitro-benzyl amine adduct.[1]

-

-

Isolation: Filter off the inorganic salts (

, excess -

Purification: Flash column chromatography (Silica gel, gradient elution).

Part 4: Handling, Safety & Stability[2]

Critical Hazard: Lachrymator & Corrosive Benzyl chlorides are potent lachrymators (tear gas agents).[1][2] They alkylate TRPA1 channels in sensory nerves, causing intense pain and irritation.[1][2]

-

Engineering Controls: Always handle inside a functioning fume hood.

-

PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.[2]

-

Decontamination: Spills should be treated with a dilute solution of ammonia or nucleophilic amine (e.g., ethanolamine) to quench the alkylating capability before cleanup.[2]

Stability:

-

Moisture: Hydrolyzes to the alcohol and HCl upon exposure to humid air.[2] Store in a desiccator.

-

Thermal: The nitro group poses a decomposition risk at high temperatures (>150 °C).[2] Do not distill at atmospheric pressure.[1][2]

Part 5: References

-

Sigma-Aldrich. 5-Methyl-2-nitrobenzyl chloride Product Specification. Merck KGaA.[2] Link[2]

-

PubChem. 5-Methyl-2-nitrobenzyl chloride Compound Summary. National Library of Medicine.[1][2] Link

-

Klán, P., et al. (2013).[1][2] "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy."[1][2] Chemical Reviews, 113(2), 119-191.[1][2] Link[2]

-

BenchChem. Synthesis of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde (Analogous Chemistry). Link[1][2]

-

Organic Syntheses. General Procedures for Benzyl Chloride Synthesis. Org. Synth. Coll. Vol. 4, p. 576.[2] Link

Sources

5-Methyl-2-nitrobenzyl chloride CAS number 66424-91-7

The following technical guide details the chemical profile, synthetic utility, and experimental handling of 5-Methyl-2-nitrobenzyl chloride .

CAS Number: 66424-91-7 Synonyms: 1-(Chloromethyl)-5-methyl-2-nitrobenzene; 2-Nitro-5-methylbenzyl chloride Role: Electrophilic Building Block & Heterocyclic Precursor

Executive Summary

5-Methyl-2-nitrobenzyl chloride is a specialized aromatic intermediate primarily utilized in the synthesis of 5-substituted indoles and nitrogen heterocycles . Its structure features a highly reactive benzylic chloride adjacent to an ortho-nitro group. This specific arrangement allows for a unique "latent nucleophilicity" where the nitro group can be reduced to an amine, facilitating intramolecular cyclization with the pendant alkyl chain. It serves as a critical scaffold in medicinal chemistry for developing serotonergic modulators (e.g., triptan analogs) and other indole-based therapeutics.

Physicochemical Profile

| Property | Specification |

| Molecular Formula | C₈H₈ClNO₂ |

| Molecular Weight | 185.61 g/mol |

| Appearance | Pale yellow to off-white crystalline solid or liquid (temperature dependent) |

| Melting Point | 41–43 °C |

| Boiling Point | ~135–140 °C (at reduced pressure) |

| Solubility | Soluble in DCM, THF, Ethyl Acetate, Toluene; Insoluble in Water |

| Reactivity Hazards | Lachrymator; Corrosive; Moisture Sensitive |

Synthetic Mechanisms & Utility[3]

The Indole Synthesis Pathway (Reductive Cyclization)

The most high-value application of CAS 66424-91-7 is its conversion into 5-methylindole derivatives. Unlike the Leimgruber-Batcho synthesis which starts from o-nitrotoluenes, this benzyl chloride derivative allows for the introduction of carbon chains via nucleophilic substitution prior to cyclization.

Mechanism:

-

Nucleophilic Substitution (Sɴ2): The chloromethyl group is displaced by a cyanide ion (CN⁻) or a malonate ester.

-

Reductive Cyclization: Under reducing conditions (e.g., Fe/AcOH or H₂/Pd), the nitro group is converted to an aniline. The resulting amine intramolecularly attacks the nitrile (or ester) carbon, closing the pyrrole ring to form the indole core.

N-Alkylation of Pharmacophores

The compound acts as a potent electrophile for secondary amines. This reaction is frequently used to attach the 2-nitro-5-methylbenzyl moiety to piperazine or piperidine scaffolds, creating intermediates that can be photocleaved or reduced to form complex polycyclic drugs.

Figure 1: Divergent synthetic pathways for CAS 66424-91-7 leading to indole cores and drug scaffolds.[1][2][3][4][5][6]

Detailed Experimental Protocol

Protocol: Synthesis of 5-Methyl-2-nitrobenzyl Cyanide This protocol converts the chloride to a nitrile, the essential precursor for indole synthesis.

Safety Note: This reaction utilizes Sodium Cyanide (NaCN). It must be performed in a well-ventilated fume hood by trained personnel wearing appropriate PPE (double nitrile gloves, face shield). Have a cyanide antidote kit available.

Reagents

-

5-Methyl-2-nitrobenzyl chloride (1.0 eq)

-

Sodium Cyanide (1.2 eq)

-

Dimethyl Sulfoxide (DMSO) (Solvent, 5 mL per gram of substrate)

-

Water (for quench)

-

Ethyl Acetate (for extraction)

Step-by-Step Methodology

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-Methyl-2-nitrobenzyl chloride in DMSO. Ensure the system is under an inert atmosphere (Nitrogen or Argon) to prevent hydrolysis.

-

Addition: Carefully add Sodium Cyanide in small portions to the stirring solution. The reaction is slightly exothermic; monitor internal temperature to ensure it stays below 40 °C.

-

Reaction: Stir the mixture at room temperature for 3–5 hours. Monitor progress via TLC (Eluent: 20% EtOAc/Hexanes). The starting material (chloride) spot should disappear, replaced by a more polar nitrile spot.

-

Quench: Critical Step. Pour the reaction mixture slowly into a beaker containing crushed ice and water. Stir vigorously for 15 minutes.

-

Extraction: Transfer to a separatory funnel. Extract three times with Ethyl Acetate.

-

Wash: Wash the combined organic layers with water (2x) and brine (1x) to remove residual DMSO and cyanide salts.

-

Drying & Concentration: Dry the organic phase over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: The crude solid can often be recrystallized from Ethanol or purified via flash column chromatography if high purity is required for the subsequent reduction step.

Self-Validation Check:

-

IR Spectroscopy: Look for the disappearance of the C-Cl stretch (~600-800 cm⁻¹) and the appearance of a sharp nitrile (C≡N) stretch at ~2250 cm⁻¹.

-

Melting Point: The product should have a distinct melting point (approx 80–84 °C for similar nitrobenzyl cyanides; verify against specific derivative literature).

Safety & Stability (E-E-A-T)

-

Lachrymator: Like most benzyl chlorides, this compound is a potent lachrymator. It attacks mucous membranes and eyes. Open containers only in a functioning fume hood.

-

Corrosivity: Causes severe skin burns and eye damage.

-

Storage: Store at 2–8 °C under inert gas. Moisture can hydrolyze the chloride to the corresponding benzyl alcohol, deactivating the material for nucleophilic substitution.

References

-

Sigma-Aldrich. (n.d.). 5-Methyl-2-nitrobenzyl chloride Product Specification. Retrieved from

-

Batcho, A. D., & Leimgruber, W. (1985).[7] Indoles from 2-Methylnitrobenzenes by Condensation with Formamide Acetals Followed by Reduction: 4-Benzyloxyindole. Organic Syntheses, 63, 214.[7] (Contextual grounding for nitro-reduction cyclization mechanisms). Retrieved from

- Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075.

-

PubChem. (n.d.). Compound Summary for CAS 66424-91-7. National Library of Medicine. Retrieved from

Sources

- 1. researchgate.net [researchgate.net]

- 2. CN100491350C - The preparation method of 5-nitroindole-2-carboxylic acid - Google Patents [patents.google.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. asianpubs.org [asianpubs.org]

- 5. ecommons.luc.edu [ecommons.luc.edu]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

Precision Synthesis of 5-Methyl-2-nitrobenzyl Chloride: A Regioselective Approach

The following technical guide details the precision synthesis of 5-Methyl-2-nitrobenzyl chloride (CAS: 66424-91-7). This protocol is designed for research and development professionals requiring high regiochemical purity, bypassing the isomeric mixtures typical of direct halogenation routes.

Introduction & Strategic Analysis

5-Methyl-2-nitrobenzyl chloride is a critical electrophilic building block in the synthesis of photosensitive protecting groups (e.g., o-nitrobenzyl derivatives) and hypoxia-activated prodrugs.

The Regioselectivity Challenge

A naive retrosynthetic approach often suggests the direct radical chlorination of 2,4-dimethyl-1-nitrobenzene (4-nitro-m-xylene). However, this route is experimentally flawed due to competing radical stabilities. The methyl group para to the nitro group (position 4) is electronically distinct from the ortho methyl (position 2), but radical halogenation frequently yields inseparable mixtures of the 2-chloromethyl and 4-chloromethyl isomers, alongside gem-dichloro byproducts.

Similarly, the nitration of 3-methylbenzyl chloride suffers from poor directing control, yielding a statistical mixture of 2-, 4-, and 6-nitro isomers that requires tedious chromatographic separation.

The Solution: The Oxidative-Reductive Route

To guarantee the 1,2,5-substitution pattern , this guide employs a "Direct-then-Reduce" strategy. We utilize the cooperative directing effects of the methyl and carboxyl groups in methyl 3-methylbenzoate to lock the nitro group exclusively at the C6 position (becoming C2 in the product). This is followed by chemoselective reduction and chlorination.

Retrosynthetic Logic:

Figure 1: Retrosynthetic analysis prioritizing regiocontrol over step count.

Experimental Protocol

Step 1: Regioselective Nitration

Objective: Install the nitro group ortho to the methyl group and meta to the ester.[1] Mechanism: Electrophilic Aromatic Substitution (EAS). The methyl group (activator) directs ortho/para.[1] The ester (deactivator) directs meta. Position 6 (ortho to Me, meta to Ester) is the synergistic locus of attack.

-

Reagents: Methyl 3-methylbenzoate (1.0 eq), Fuming Nitric Acid (HNO₃, 1.5 eq), Acetic Anhydride (Ac₂O, solvent/activator).

-

Procedure:

-

Dissolve methyl 3-methylbenzoate in acetic anhydride at 0°C.

-

Add fuming HNO₃ dropwise, maintaining internal temperature <15°C to prevent di-nitration.

-

Allow to warm to 20°C and stir for 3 hours.

-

Quench: Pour onto crushed ice. The product, methyl 5-methyl-2-nitrobenzoate , typically precipitates as a pale solid.

-

Hydrolysis (In-situ or separate): Reflux the ester in 10% NaOH/MeOH for 1 hour, then acidify with HCl to pH 2.

-

Isolation: Filter the resulting 5-methyl-2-nitrobenzoic acid . Recrystallize from Ethanol/Water.

-

-

Key Metric: Melting Point ~134°C [1].[2]

Step 2: Chemoselective Reduction

Objective: Reduce the carboxylic acid to the benzyl alcohol without reducing the nitro group. Mechanism: Borane (BH₃) is highly chemoselective for carboxylic acids (via triacyloxyborane intermediates) over nitro groups, unlike catalytic hydrogenation (Pd/C) which would reduce the nitro to an amine.

-

Reagents: 5-Methyl-2-nitrobenzoic acid (1.0 eq), Borane-THF complex (1.0 M solution, 1.5 eq).

-

Procedure:

-

Dissolve the acid in anhydrous THF under Nitrogen atmosphere.

-

Cool to 0°C. Add BH₃-THF complex dropwise (evolution of H₂ gas).

-

Stir at room temperature for 4 hours. Monitor by TLC (disappearance of acid).[1]

-

Quench: Carefully add MeOH to destroy excess borane.

-

Workup: Evaporate solvent. Partition residue between EtOAc and sat. NaHCO₃. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

-

Product: 5-Methyl-2-nitrobenzyl alcohol .

-

Step 3: Deoxychlorination

Objective: Convert the alcohol to the alkyl chloride. Mechanism: S_N2 substitution via a chlorosulfite intermediate.

-

Reagents: 5-Methyl-2-nitrobenzyl alcohol (1.0 eq), Thionyl Chloride (SOCl₂, 1.5 eq), DMF (cat. 2 drops), CH₂Cl₂ (DCM).

-

Procedure:

-

Dissolve the alcohol in dry DCM. Add catalytic DMF.

-

Cool to 0°C. Add SOCl₂ dropwise.

-

Reflux for 2 hours. (Gas evolution: SO₂ and HCl).

-

Workup: Evaporate volatiles under reduced pressure. Co-evaporate with Toluene twice to remove residual SOCl₂.

-

Purification: If necessary, pass through a short silica plug eluting with Hexanes/EtOAc (9:1).

-

Product: 5-Methyl-2-nitrobenzyl chloride (Low-melting solid or oil).

-

Data Summary & Process Parameters

| Parameter | Step 1: Nitration | Step 2: Reduction | Step 3: Chlorination |

| Substrate | Methyl 3-methylbenzoate | 5-Methyl-2-nitrobenzoic acid | 5-Methyl-2-nitrobenzyl alcohol |

| Reagent | HNO₃ / Ac₂O | BH₃-THF | SOCl₂ / DMF |

| Temperature | 0°C → 20°C | 0°C → RT | Reflux (40°C) |

| Typical Yield | 85-92% | 88-95% | 90-95% |

| Key Hazard | Exotherm / Runaway | H₂ Gas / Pyrophoric | Toxic Gas (SO₂, HCl) |

| Regioselectivity | >95% (C6 isomer) | N/A (Chemoselective) | Retention of Skeleton |

Reaction Workflow Visualization

Figure 2: Step-by-step reaction workflow from commercial starting material to target.

Safety & Critical Controls

-

Nitration: The nitration of activated aromatics is exothermic. Strict temperature control (<15°C during addition) is mandatory to prevent thermal runaway.

-

Borane Reduction: BH₃-THF is flammable and evolves hydrogen upon quenching. Use a blast shield and ensure inert atmosphere.

-

Thionyl Chloride: Reacts violently with water. All glassware must be oven-dried. Trap evolved SO₂/HCl gases in a NaOH scrubber.

References

-

Biosynth. (n.d.). 5-Methyl-2-nitrobenzoic acid | 3113-72-2.[2][3][4] Retrieved from

-

BenchChem. (2025).[1][5][4] Synthesis of 5-Methyl-2-nitrobenzoic Acid via Nitration of Methyl 3-methylbenzoate. Retrieved from

-

BenchChem. (2025).[1][5][6][4] Application Notes and Protocols for the Reduction of 5-Methyl-2-nitrobenzoic Acid. Retrieved from

-

PrepChem. (n.d.). Preparation of 2-nitrobenzyl chloride. Retrieved from

-

LibreTexts. (2019). Reactions of Alcohols with Thionyl Chloride. Retrieved from

Sources

Technical Deep Dive: 5-Methyl-2-nitrobenzyl Chloride

Mechanism of Action & Application as a Photocleavable Protecting Group

Executive Summary

5-Methyl-2-nitrobenzyl chloride (5-Me-2-NB-Cl) is a specialized reagent used primarily in chemical biology and organic synthesis to introduce a photocleavable protecting group (PPG) —often referred to as a "caging group."

Unlike traditional protecting groups removed by acid, base, or reduction, the 5-methyl-2-nitrobenzyl moiety is removed by irradiation with near-UV light (typically 300–365 nm). This mechanism allows researchers to control the spatial and temporal release of bioactive molecules (such as nucleotides, neurotransmitters, or peptides) with high precision.

This guide details the physicochemical mechanism of this transformation, the kinetic implications of the 5-methyl substituent, and validated protocols for its application.

Core Mechanism of Action

The utility of 5-Me-2-NB-Cl relies on two distinct chemical phases: Chemical Caging (synthetic installation) and Photochemical Uncaging (light-induced release).

Phase 1: The Caging Reaction (

Alkylation)

The "chloride" in 5-Me-2-NB-Cl serves as a leaving group. The reagent acts as an electrophile, reacting with nucleophilic functional groups (phosphates, carboxylates, amines, or phenols) on the target substrate.

-

Reaction Type: Nucleophilic Substitution (

). -

Selectivity: Primary nucleophiles react fastest.

-

Outcome: Formation of a covalent bond that renders the substrate biologically inert ("caged").

Phase 2: The Uncaging Reaction (Norrish Type II Photochemistry)

Upon UV irradiation, the o-nitrobenzyl system undergoes a photo-induced rearrangement known as the Norrish Type II reaction .

The Mechanistic Cascade:

-

Excitation: The ground state nitro group absorbs a photon (

), promoting an electron to an excited singlet state ( -

1,5-Hydrogen Abstraction: The oxygen of the excited nitro group abstracts a hydrogen atom from the benzylic carbon. This is the rate-determining step in many contexts.

-

Aci-Nitro Formation: This H-transfer creates a transient aci-nitro tautomer (a quinoid structure).

-

Cyclization: The aci-nitro intermediate cyclizes to form a 1,3-dihydrobenz[c]isoxazole.

-

Collapse & Release: The isoxazole ring opens and hydrolyzes, releasing the free substrate and generating a nitroso-benzaldehyde (or ketone) byproduct.

Mechanistic Visualization

The following diagram illustrates the complete pathway from the stable caged precursor to the release of the active substrate.

Caption: The stepwise photochemical degradation of the 5-methyl-2-nitrobenzyl cage. The 1,5-hydrogen shift is characteristic of o-nitrobenzyl systems.

Technical Analysis: The "5-Methyl" Substituent Effect

Why use the 5-methyl derivative over the unsubstituted 2-nitrobenzyl chloride? The substituent at the 5-position (para to the nitro group) exerts specific electronic effects:

| Feature | Effect of 5-Methyl Group | Mechanistic Basis |

| Electronic Effect | Electron Donating (+I / +R) | The methyl group donates electron density into the ring, stabilizing the radical intermediates formed during the H-abstraction step. |

| Absorption Shift | Red-shift (Minor) | Substituents can slightly shift the |

| Byproduct Toxicity | Altered Reactivity | The resulting 5-methyl-2-nitrosobenzaldehyde byproduct is distinct. While all nitroso byproducts are potentially toxic/reactive (forming imines with proteins), the methyl group may reduce the electrophilicity of the nitroso aldehyde slightly compared to the parent compound. |

Experimental Protocols

Protocol A: Synthesis of Caged Carboxylic Acids (Esterification)

Target: Protection of a bioactive carboxylic acid (e.g., a neurotransmitter like Glutamate or GABA).

Reagents:

-

Substrate (R-COOH)

-

Base: Cesium Carbonate (

) or -

Solvent: DMF (Dry)

Step-by-Step Workflow:

-

Preparation: Dissolve 1.0 equivalent of the carboxylic acid substrate in anhydrous DMF (0.1 M concentration).

-

Activation: Add 1.2 equivalents of

. Stir at room temperature for 15 minutes to generate the carboxylate anion. -

Alkylation: Add 1.1 equivalents of 5-Methyl-2-nitrobenzyl chloride dropwise.

-

Note: The chloride is an alkylating agent. Handle in a fume hood.

-

-

Reaction: Stir at room temperature for 4–12 hours. Monitor via TLC (or LC-MS) for the disappearance of the starting acid.

-

Workup: Dilute with Ethyl Acetate. Wash 3x with water (to remove DMF) and 1x with brine. Dry over

. -

Purification: Flash column chromatography (Hexanes/EtOAc gradient). The product is the 5-methyl-2-nitrobenzyl ester .

Protocol B: Photochemical Uncaging (Release)

Target: Controlled release of the active molecule in solution.

Equipment:

-

Light Source: 365 nm UV LED (e.g., 100 mW/cm²) or Mercury arc lamp with a bandpass filter.

-

Vessel: Quartz cuvette (for kinetics) or glass vial (glass absorbs <300nm, but passes 365nm).

Step-by-Step Workflow:

-

Solubilization: Dissolve the caged compound in buffer (PBS pH 7.4). If insoluble, use a co-solvent (DMSO < 5%).

-

Baseline Check: Measure UV-Vis spectrum. Note the characteristic nitrobenzyl absorption band (~300–350 nm).

-

Irradiation: Expose the sample to 365 nm light.

-

Flash Photolysis: For kinetic studies (ms scale).

-

Continuous Wave: For preparative release (minutes).

-

-

Quantification: Monitor the release by HPLC (appearance of free substrate peak) or biological assay (e.g., patch-clamp recording if uncaging a neurotransmitter).

Critical Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Slow Uncaging | Low Quantum Yield | The quantum yield ( |

| Precipitation | Byproduct Insolubility | The nitroso-aldehyde byproduct can precipitate or polymerize. Add a scavenger like semicarbazide or dithiothreitol (DTT) to the buffer to trap the nitroso species. |

| Hydrolysis in Dark | Instability | Nitrobenzyl esters are generally stable, but avoid high pH (>9) during storage. Store lyophilized powder at -20°C in the dark. |

References

-

Klán, P., et al. (2013). "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy." Chemical Reviews. Link

-

Corrie, J. E. T., et al. (2005). "Caged nucleotides and neurotransmitters." Bioorganic & Medicinal Chemistry. Link

-

Engels, J., & Schlaeger, E. J. (1977). "Synthesis, structure, and reactivity of adenosine cyclic 3',5'-phosphate benzyl triesters." Journal of Medicinal Chemistry. Link

-

Bochet, C. G. (2002). "Photolabile protecting groups and linkers."[4][5] Journal of the Chemical Society, Perkin Transactions 1. Link

-

Sigma-Aldrich. (n.d.).[2] "5-Methyl-2-nitrobenzyl chloride Product Specification." Link

Sources

- 1. chemgenesindia.com [chemgenesindia.com]

- 2. 5-甲基-2-硝基苄氯 95% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 38818-49-4|5-Methyl-2-nitrobenzoyl chloride|BLD Pharm [bldpharm.com]

- 4. Photolabile protecting group - Wikipedia [en.wikipedia.org]

- 5. Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: o-Nitrobenzyl Photolabile Protecting Group Chemistry

Executive Summary

The o-nitrobenzyl (oNB) moiety represents the foundational standard in photoremovable protecting groups (PPGs), enabling spatiotemporal control over bioactive substrates. This guide provides a rigorous technical analysis of oNB chemistry, moving beyond basic textbook definitions to address the kinetic bottlenecks, byproduct management, and synthetic protocols required for high-fidelity applications in drug delivery and chemical biology.

Part 1: Mechanistic Foundations

The utility of oNB systems relies on the Norrish Type II photochemical reaction.[1] Understanding the precise electron flow is critical for troubleshooting slow release rates or side reactions.

The Photolytic Pathway

Upon irradiation (typically 300–365 nm), the nitro group undergoes an

Key Mechanistic Insight: The decay of the aci-nitro intermediate is sensitive to pH and solvent polarity.[1] In aqueous environments, this step often dictates the overall release rate (

Figure 1: The Norrish Type II pathway. The formation of the aci-nitro species is rapid, but its collapse to the hemiacetal and final release is the rate-determining step in many biological buffers.

Part 2: Structural Derivatives & Selection Strategy

The "vanilla" o-nitrobenzyl group often suffers from slow release kinetics and absorbance overlap with biological chromophores. Substituted derivatives are engineered to overcome these limitations.

Comparative Analysis of oNB Derivatives[2]

| Derivative | Structure / Modification | Quantum Yield ( | Primary Application | |

| oNB | Unsubstituted | ~280 nm | 0.01 – 0.1 | Solid-phase synthesis (harsh cleavage). |

| DMNB | 4,5-Dimethoxy-2-nitrobenzyl | ~350 nm | 0.01 – 0.05 | Bio-caging (red-shifted for cell viability). |

| Methyl group at benzylic carbon | ~280 nm | > 0.1 | Fast release (accelerated H-abstraction). | |

| CNB | ~260 nm | High solubility | Water-soluble caging groups. |

Expert Insight: For biological applications, DMNB is the industry standard because its absorption tail extends beyond 365 nm, allowing uncaging with less phototoxic UV-A sources (LEDs) rather than deep UV mercury lamps [1].

Part 3: Experimental Protocols

Protocol A: Synthesis of Caged Carboxylic Acids (DMNB Ester)

This protocol describes the "caging" of a generic carboxylic acid (e.g., a neurotransmitter or drug) using 4,5-dimethoxy-2-nitrobenzyl bromide.

Reagents:

-

Substrate (R-COOH)

-

4,5-dimethoxy-2-nitrobenzyl bromide (DMNB-Br)

-

Potassium Carbonate (

) -

DMF (Anhydrous)

Step-by-Step Methodology:

-

Activation: Dissolve R-COOH (1.0 equiv) in anhydrous DMF (0.1 M concentration) under an inert atmosphere (

or Ar). -

Deprotonation: Add

(1.5 equiv). Stir at room temperature for 15 minutes to generate the carboxylate anion.-

Self-Validation Check: Ensure the solution remains turbid (suspension of base) but no gas evolution occurs (unless using bicarbonate).

-

-

Alkylation: Add DMNB-Br (1.1 equiv) dropwise.

-

Note: Protect the reaction vessel from ambient light using aluminum foil to prevent premature photolysis.

-

-

Reaction: Stir at room temperature for 4–12 hours.

-

Monitoring: Check via TLC.[2] The DMNB-Br spot (usually UV active, less polar) should disappear.

-

-

Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), 1x with brine. Dry over

. -

Purification: Flash column chromatography.

-

Critical: Avoid prolonged exposure to fluorescent lab lights during column packing/running.

-

Protocol B: Photolysis (Uncaging) & Scavenging

The release step generates o-nitrosobenzaldehyde, a toxic byproduct that absorbs UV light (Internal Filter Effect) and reacts with amines (Schiff base formation).

Reagents:

-

Buffer (PBS pH 7.4)

-

Scavenger: Semicarbazide hydrochloride (5–10 equiv) or Hydroxylamine.

Methodology:

-

Preparation: Dissolve the caged compound in buffer. If solubility is poor, use <1% DMSO as a co-solvent.

-

Scavenger Addition: Add Semicarbazide HCl.

-

Why? This reacts with the released nitroso-aldehyde to form a stable semicarbazone, preventing it from re-absorbing UV light or modifying the released protein/drug [2].

-

-

Irradiation: Expose to 365 nm light (LED source, ~10–50 mW/cm²).

-

Time: Typically 1–10 minutes depending on intensity.

-

-

Quantification: Analyze via HPLC.

-

Self-Validation Check: Monitor the appearance of the free substrate peak AND the shift of the DMNB peak to the semicarbazone product.

-

Part 4: Troubleshooting & Optimization Logic

The success of an oNB experiment often hinges on managing the "Dark Side" of photochemistry—specifically the internal filter effect and side reactions.

Decision Logic for Experimental Design

Figure 2: Strategic decision tree for selecting derivatives and optimizing photolysis conditions to minimize toxicity and maximize yield.

Critical Failure Points[3]

-

The Internal Filter Effect: The nitrosocarbonyl byproduct has a high extinction coefficient at 300–350 nm. As the reaction proceeds, the byproduct "steals" photons from the remaining caged compound, causing the reaction to plateau.

-

Solution: Use a flow cell system or add semicarbazide to shift the byproduct's absorbance [2].

-

-

pH Sensitivity: The aci-nitro intermediate decays faster at lower pH. In basic conditions, the release may be significantly slower.[4]

-

Toxicity: The nitroso byproduct is cytotoxic. For live-cell imaging, minimize uncaging time and use DMNB derivatives which require lower energy photons [3].

References

-

Klán, P., et al. (2013).[2][6][7] Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119–191.[6]

-

Bochet, C. G. (2002). Photolabile protecting groups and linkers.[1][2][5][8] Journal of the Chemical Society, Perkin Transactions 1, 125–142.

-

Hansen, M. J., et al. (2015). Recent Advances in the Design of Red-Shifted Photoremovable Protecting Groups. ChemPhotoChem.

Sources

- 1. Photolabile protecting group - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Photoremovable protecting groups in chemistry and biology: reaction mechanisms and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Photoremovable Protecting Groups [mdpi.com]

- 8. Removal of protected peptides from an ortho-nitrobenzyl resin by photolysis - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

Comprehensive Spectroscopic Profile: 5-Methyl-2-nitrobenzyl Chloride

The following technical guide is structured to serve as a definitive reference for the spectroscopic characterization and handling of 5-Methyl-2-nitrobenzyl chloride .

Technical Reference & Characterization Guide

Executive Summary & Application Context

5-Methyl-2-nitrobenzyl chloride (CAS: 66424-91-7) is a critical intermediate in the synthesis of photolabile protecting groups (PPGs), specifically for the protection of carboxylic acids, amines, and phosphates in solid-phase peptide synthesis and drug delivery systems.[1][2] Its structural integrity is paramount; the ortho-nitrobenzyl moiety is the functional core responsible for the photo-cleavage mechanism upon UV irradiation (typically 365 nm).[1][2]

This guide provides a rigorous spectroscopic breakdown to ensure researchers can validate compound purity, identify common degradation products (hydrolysis to alcohol), and integrate the molecule into complex synthetic workflows with confidence.[1][2]

Structural Analysis & Logic

The molecule consists of a toluene core substituted with a nitro group and a chloromethyl group.[1][2] The specific regiochemistry (1-chloromethyl-2-nitro-5-methylbenzene) dictates its unique spectral fingerprint.

-

Electronic Environment: The nitro group at position 2 exerts a strong electron-withdrawing effect (deshielding), significantly shifting the ortho proton (H-3) downfield.[1]

-

Sterics: The bulky nitro group forces the chloromethyl moiety out of planarity, influencing the chemical shift of the benzylic protons.[1][2]

Diagram 1: Structural Connectivity & Numbering Logic

Caption: Regiochemical map of 5-Methyl-2-nitrobenzyl chloride showing substituent effects on the aromatic core.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The

Solvent: CDCl

Table 1:

H NMR Assignment

| Position | Shift ( | Multiplicity | Integration | Coupling ( | Assignment Logic |

| H-3 | 8.05 | Doublet (d) | 1H | Diagnostic: Ortho to -NO | |

| H-4 | 7.28 | Doublet of Doublets (dd) | 1H | Meta to -NO | |

| H-6 | 7.42 | Doublet (d) | 1H | Ortho to -CH | |

| -CH | 4.98 | Singlet (s) | 2H | - | Benzylic protons. Sharp singlet confirms no adjacent protons.[1][2] |

| -CH | 2.46 | Singlet (s) | 3H | - | Aryl methyl group.[1] Typical toluene resonance.[1][2] |

Application Note: If the singlet at 4.98 ppm shifts to ~4.80 ppm and broadens, or a new peak appears at ~4.7 ppm, this indicates hydrolysis to 5-methyl-2-nitrobenzyl alcohol (a common impurity).[1][2]

Table 2:

C NMR Assignment

| Carbon Type | Shift ( | Assignment |

| C=O / C-N | ~147.0 | C-2 (Attached to Nitro) |

| C-Ar | ~145.5 | C-5 (Attached to Methyl) |

| C-Ar | ~134.0 | C-1 (Attached to CH |

| CH (Ar) | ~132.5 | C-3 (Ortho to Nitro) |

| CH (Ar) | ~130.5 | C-6 |

| CH (Ar) | ~129.0 | C-4 |

| CH | 43.5 | Benzylic Carbon (Diagnostic) |

| CH | 21.8 | Methyl Carbon |

Infrared (IR) Spectroscopy[1][2]

The IR spectrum provides rapid confirmation of the functional groups, particularly the nitro and chloride moieties.[1][2]

-

Nitro Stretch (

): Strong bands at 1525 cm -

Alkyl Halide (

): Distinct stretch at 680–700 cm -

Aromatic (

): 1605 cm -

Absence of OH: A broad peak at 3400 cm

indicates moisture contamination or hydrolysis.[1][2]

Mass Spectrometry (MS)[1][2]

Ionization Mode: Electron Impact (EI, 70 eV) Molecular Weight: 185.61 g/mol [1][2][3]

The mass spectrum is dominated by the stability of the benzyl cation formed after the loss of the chlorine atom.[1][2]

-

Molecular Ion (

): Peaks at m/z 185 and 187 (3:1 ratio due to -

Base Peak (

): m/z 150 .[1][2] The loss of chlorine generates a resonance-stabilized 5-methyl-2-nitrobenzyl cation.[1][2] -

Fragment (

): m/z 104 . Subsequent loss of the nitro group.[1][2][4] -

Fragment (

): m/z 103 (Tropylium-like cation derived from toluene core).[1][2]

Diagram 2: MS Fragmentation Pathway[1]

Caption: Primary fragmentation pathway under Electron Impact (EI) ionization.

Experimental Protocols

Synthesis & Purification Workflow

For researchers needing to prepare fresh material from the alcohol precursor (5-methyl-2-nitrobenzyl alcohol) to ensure maximum reactivity.[1][2]

Reagents:

Protocol:

-

Dissolution: Dissolve 5-methyl-2-nitrobenzyl alcohol in anhydrous DCM under N

atmosphere. -

Addition: Add catalytic DMF (1-2 drops). Cool to 0°C.[1][2][6]

-

Chlorination: Add SOCl

dropwise over 15 minutes. The reaction will evolve SO -

Reflux: Warm to room temperature and reflux for 2 hours. Monitor by TLC (Hexane/EtOAc 8:2).[1][2]

-

Workup: Evaporate solvent and excess SOCl

under reduced pressure (rotary evaporator). -

Purification: Recrystallize from Hexane/Chloroform or perform flash chromatography if high purity is required.

Quality Control Check

Before using in sensitive peptide coupling or protecting group installation:

-

Visual: Must be a pale yellow/off-white crystalline solid.[1][2] Dark yellow/orange indicates nitro-reduction or oxidation products.[1][2]

-

Solubility Test: Dissolve 10 mg in 1 mL DCM. Solution must be clear. Turbidity suggests polymer formation or inorganic salts.[1][2]

References

-

Sigma-Aldrich. 5-Methyl-2-nitrobenzyl chloride Product Specification. Retrieved from [1]

-

National Center for Biotechnology Information.[1][2] PubChem Compound Summary for CID 3016013, 5-Methyl-2-nitrobenzoyl chloride (Structural Analog Reference). Retrieved from [1][2][8]

-

ChemicalBook. 2-Nitrobenzyl chloride NMR Data (Base structure correlation). Retrieved from [1][2]

-

LibreTexts Chemistry.[1][2] Mass Spectrometry - Fragmentation Patterns. Retrieved from [1][2]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling chlorinated nitro-aromatics, as they are potential lacrimators and skin irritants.[1]

Sources

- 1. Methyl 2-chloro-5-nitrobenzoate | C8H6ClNO4 | CID 22754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Nitrobenzyl chloride | C7H6ClNO2 | CID 7482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. youtube.com [youtube.com]

- 5. 2-NITROBENZYL CHLORIDE(612-23-7) 1H NMR [m.chemicalbook.com]

- 6. KR800001262B1 - Process for the preparation of 2-nitrobenzaldehyde - Google Patents [patents.google.com]

- 7. 5-甲基-2-硝基苄氯 95% | Sigma-Aldrich [sigmaaldrich.com]

- 8. 5-Methyl-2-nitrobenzoyl chloride | C8H6ClNO3 | CID 3016013 - PubChem [pubchem.ncbi.nlm.nih.gov]

Photochemical Control of Bioactivity: A Technical Guide to 2-Nitrobenzyl Systems

Executive Summary

This technical guide analyzes the photochemistry, synthesis, and application of 2-nitrobenzyl (o-NB) protecting groups, the most ubiquitous class of "caging" moieties used in chemical biology and drug delivery. While o-NB systems are often treated as "plug-and-play" tools, optimal experimental success requires a deep understanding of their Norrish Type II reaction mechanism, the kinetic bottlenecks imposed by dark-step intermediates (aci-nitro decay), and the toxicological implications of nitroso by-products.

This document is structured for researchers requiring high-fidelity control over bioactive release, moving beyond basic principles to address quantum efficiency, two-photon excitation cross-sections, and troubleshooting field-specific artifacts.

Part 1: Mechanistic Foundations

The utility of 2-nitrobenzyl compounds relies on an intramolecular redox reaction triggered by light. Unlike simple hydrolysis, this is a multi-step cascade involving rapid photochemical excitation followed by slower thermal "dark" steps.

The Norrish Type II Cascade

Upon absorption of a photon (typically UV,

Critical Insight for Researchers:

The aci-nitro intermediate absorbs strongly at

Pathway Visualization

The following diagram illustrates the canonical decay pathway. Note the formation of the 1,3-dihydrobenz[c]isoxazol-1-ol , a cyclic intermediate that collapses to the hemiacetal before final release.

Figure 1: The mechanistic cascade of 2-nitrobenzyl photocleavage. The collapse of the hemiacetal is often the rate-limiting step at neutral pH.

Part 2: Structure-Activity Relationships (SAR) & Data

Optimizing a caged compound requires balancing stability, solubility, and photosensitivity. The introduction of electron-donating groups (EDGs) like methoxy substituents significantly alters the quantum yield (

Comparative Performance Data

| Derivative | Quantum Yield ( | Key Characteristic | ||

| 2-Nitrobenzyl (o-NB) | ~260-300 | ~5,000 | 0.1 - 0.6 | Simple synthesis; requires deep UV (toxic). |

| 4,5-Dimethoxy-2-NB (DMNB) | ~350 | ~5,000 | 0.01 - 0.1 | Red-shifted; compatible with 365 nm LEDs; lower |

| ~260 | ~4,000 | 0.1 - 0.3 | High water solubility; rapid release rates. | |

| DMNB-Coumarin conjugates | ~400-450 | >15,000 | < 0.05 | Designed for Two-Photon (2P) excitation. |

Expert Commentary on 2-Photon (2P) Uncaging:

Standard DMNB cages have low 2P cross-sections (

Part 3: Experimental Protocols

A. Synthesis: Caging a Carboxylic Acid (General Protocol)

This protocol describes the synthesis of a DMNB-caged neurotransmitter (e.g., Glutamate or GABA) or drug using Steglich esterification.

Reagents:

-

Target Molecule (R-COOH)[2]

-

4,5-Dimethoxy-2-nitrobenzyl alcohol (DMNB-OH)

-

DCC (N,N'-Dicyclohexylcarbodiimide) or EDC

-

DMAP (4-Dimethylaminopyridine) - Catalyst

Workflow:

-

Activation: Dissolve 1.0 eq of R-COOH and 1.1 eq of DMNB-OH in dry DCM (Dichloromethane).

-

Catalysis: Add 0.1 eq of DMAP. Cool to 0°C under inert atmosphere (

). -

Coupling: Add 1.1 eq of DCC dropwise.

-

Reaction: Allow to warm to RT and stir for 12–24h. Urea precipitate will form.

-

Purification: Filter off urea. Wash filtrate with 0.1 M HCl (remove DMAP), then saturated

. Dry over -

Isolation: Flash chromatography (Silica). DMNB esters are UV-active; monitor at 365 nm.

B. Photolysis & Validation Workflow

Validating the release is as critical as the synthesis. Do not rely solely on biological response; chemical verification is mandatory.

Figure 2: Validation workflow ensuring light source calibration and quantitative release analysis.

Self-Validating Step (Actinometry):

Before biological application, measure the photon flux of your setup using potassium ferrioxalate actinometry. Without this, calculating the quantum yield efficiency (

Part 4: Troubleshooting & Limitations

The "Inner Filter" Effect

The by-product, 2-nitrosobenzaldehyde , absorbs UV light strongly (

-

Solution: Use flow cells to remove by-products or keep total conversion low (<30%) in static experiments to maintain linear kinetics.

Toxicity of Nitroso By-products

Nitroso compounds are highly reactive electrophiles. They can react with thiols (cysteine residues) on proteins, potentially inhibiting enzymes or causing off-target toxicity [2].

-

Mitigation: Include Dithiothreitol (DTT) or Glutathione (GSH) (1–5 mM) in the buffer to scavenge the nitroso by-product immediately upon formation.

pH Sensitivity of the Dark Step

The collapse of the hemiacetal intermediate (see Figure 1) is acid-catalyzed. At physiological pH (7.4), this step can be slow (

-

Adjustment: For sub-millisecond resolution, consider

-carboxy derivatives or alternative caging groups (e.g., p-hydroxyphenacyl) which do not rely on this slow hemiacetal collapse.

References

-

Two-Photon Uncaging of Glutamate Source: National Institutes of Health (PMC) URL:[Link]

-

Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds Source: Journal of the American Chemical Society (ACS) URL:[Link]

-

Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures Source: Chemical Reviews (ACS) URL:[Link]

-

Photoremovable Protecting Groups in Chemistry and Biology Source: National Institutes of Health (PMC) URL:[Link]

Sources

Technical Guide: Norrish Type II Photoreaction in Nitrobenzyl Cages

Strategies for Spatiotemporal Control in Bioactive Uncaging

Executive Summary

This guide details the physicochemical principles and experimental execution of Norrish Type II-like photocleavage in 2-nitrobenzyl (NB) protecting groups. While often termed "caging," this process is a precise photochemical release mechanism used to render bioactive molecules (nucleotides, neurotransmitters, peptides) inert until activated by UV light (300–365 nm) or two-photon excitation.

Success in uncaging requires mastering three variables: quantum yield (

Part 1: Mechanistic Foundations

The "caging" effect relies on the orthogonality of light. The 2-nitrobenzyl group locks a functional group (carboxylate, phosphate, amine) via an ester, ether, or carbamate linkage.

The Photochemical Pathway

Unlike standard carbonyl photochemistry, the nitrobenzyl reaction is an intramolecular redox process . Upon photon absorption, the nitro group abstracts a benzylic hydrogen (analogous to the

Key Intermediate: The aci-nitro species. The rate-limiting step for product release is often the decay of the aci-nitro intermediate. In physiological buffers (pH 7.4), this decay generates a nitroso ketone and releases the free substrate.

Figure 1: The photochemical cascade. The aci-nitro decay is the critical kinetic bottleneck heavily influenced by pH and solvent polarity.

Critical Design Parameters

To move beyond basic nitrobenzyl cages, researchers utilize substituted cores to improve performance.

| Parameter | 2-Nitrobenzyl (NB) | 4,5-Dimethoxy-2-NB (DMNB) | |

| Absorbance ( | ~260 nm (Poor) | ~350 nm (Good) | ~260 nm |

| Quantum Yield ( | 0.01 – 0.13 | 0.01 – 0.09 | 0.1 – 0.6 (High) |

| Uncaging Rate | Slow ( | Moderate | Fast ( |

| Solubility | Lipophilic | Lipophilic | Hydrophilic (Water soluble) |

| Primary Use | Synthetic Chemistry | Standard Bio-Uncaging | Fast Kinetics (Neuro) |

Expert Insight: While

-carboxy variants offer faster kinetics for neurobiology (e.g., glutamate uncaging), DMNB remains the workhorse for general drug delivery and cell biology due to its significant absorption cross-section at 365 nm, compatible with standard UV LEDs and microscopes.

Part 2: Experimental Protocols

Protocol A: Synthesis of DMNB-Caged Carboxylates

Objective: Caging a bioactive small molecule (Drug-COOH) using 4,5-dimethoxy-2-nitrobenzyl alcohol.

Reagents:

-

Substrate (R-COOH)

-

4,5-dimethoxy-2-nitrobenzyl alcohol (DMNB-OH)

-

DCC (N,N'-Dicyclohexylcarbodiimide) or EDC (for water solubility)

-

DMAP (4-Dimethylaminopyridine)

-

Solvent: Anhydrous DCM (Dichloromethane)

Step-by-Step Workflow:

-

Activation: Dissolve R-COOH (1.0 eq) and DMNB-OH (1.1 eq) in anhydrous DCM under Argon atmosphere.

-

Catalyst: Add DMAP (0.1 eq).

-

Coupling: Cool to 0°C. Dropwise add DCC (1.1 eq) dissolved in DCM.

-

Reaction: Allow to warm to Room Temp (RT) and stir for 4–12 hours. Monitor by TLC (disappearance of R-COOH).

-

Workup: Filter off the precipitated urea byproduct (DCU). Wash filtrate with 0.1 N HCl (remove DMAP), then saturated NaHCO₃, then Brine.

-

Purification: Dry over MgSO₄, concentrate, and purify via Flash Chromatography (Silica gel).

-

Note: Perform column chromatography in low-light conditions or wrap columns in foil to prevent premature photolysis.

-

Protocol B: Photolysis & Validation

Objective: Confirm uncaging efficiency and quantify release.

Setup:

-

Light Source: 365 nm LED (approx. 10–100 mW/cm²) or Hg-arc lamp with bandpass filter.

-

Vessel: Quartz cuvette (glass absorbs UV).

Procedure:

-

Prepare a 100

M solution of the caged compound in K-phosphate buffer (pH 7.4). -

Zero-Point Check: Take a UV-Vis spectrum and HPLC injection before irradiation to establish baseline stability.

-

Irradiation: Expose sample to 365 nm light in 30-second intervals.

-

Monitoring:

-

UV-Vis: Watch for the spectral shift. The DMNB cage absorbs at 350 nm; the byproduct (nitroso) absorbs near 400 nm.

-

HPLC: Quantify the decrease of the "Caged" peak and the appearance of the "Free Drug" peak.

-

Part 3: Troubleshooting & Limitations (The "Gotchas")

The Internal Filter Effect

The byproduct of the reaction, 2-nitrosobenzaldehyde , is highly absorbent in the UV range (300–400 nm). As the reaction proceeds, this byproduct accumulates and competes with the remaining caged molecules for photons, slowing the reaction rate exponentially.

-

Solution: Keep conversion percentages low (<50%) for kinetic studies, or use high-intensity light sources to saturate the transition.

Toxicity & Side Reactions

Nitroso compounds are electrophilic and can react with thiols (cysteine) or amines (lysine) on proteins, potentially causing toxicity or modifying the biological target.

-

Protocol Adjustment (Scavengers): Add semicarbazide (1–5 mM) or dithiothreitol (DTT) to the buffer. Semicarbazide reacts rapidly with the nitroso aldehyde to form a stable hydrazone, preventing it from attacking biological tissue.

pH Sensitivity

The aci-nitro decay rate is proton-dependent.

-

Acidic pH (< 6): Decay is fast, but quantum yield may drop.

-

Basic pH (> 8): The aci-nitro intermediate is stabilized, drastically slowing down the release of the cargo.

-

Recommendation: Strictly maintain pH 7.2–7.4 for reproducible biological uncaging.

Experimental Workflow Visualization

Figure 2: End-to-end workflow for caged compound deployment. Note the critical inclusion of scavengers during the biological prep phase.

References

-

Kaplan, J. H., Forbush, B., & Hoffman, J. F. (1978). Rapid photolytic release of adenosine 5'-triphosphate from a protected analogue: utilization by the Na:K pump of human red blood cell ghosts. Biochemistry, 17(10), 1929–1935. Link

-

Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods, 4(8), 619–628. Link

-

Klán, P., Šolomek, T., Bochet, C. G., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy.[1][2] Chemical Reviews, 113(1), 119–191. Link

-

Corrie, J. E. T., et al. (2005). Photoremovable Protecting Groups Used for the Caging of Biomolecules. In Dynamic Studies in Biology. Wiley-VCH.[3] Link

Sources

Physical properties of 5-Methyl-2-nitrobenzyl chloride (melting point, solubility)

[1][2][3][4][5]

Executive Summary

5-Methyl-2-nitrobenzyl chloride is a specialized aromatic intermediate primarily utilized in the synthesis of photolabile protecting groups (PPGs) and hypoxia-activated prodrugs . Distinguished by its ortho-nitrobenzyl architecture, it serves as a critical precursor for "caged" compounds that release bioactive molecules upon UV irradiation.

This guide details the physicochemical profile of 5-Methyl-2-nitrobenzyl chloride, emphasizing its low melting point (41–43 °C) and specific solubility parameters. Researchers must exercise rigorous control over lighting and moisture during handling, as the compound combines the intrinsic photoreactivity of nitrobenzyls with the hydrolytic instability of benzyl chlorides.

Chemical Identity & Structural Context[2][4][6][7][8][9][10]

| Parameter | Specification |

| Chemical Name | 5-Methyl-2-nitrobenzyl chloride |

| CAS Registry Number | 66424-91-7 |

| Synonyms | 2-(Chloromethyl)-4-methyl-1-nitrobenzene; |

| Molecular Formula | C |

| Molecular Weight | 185.61 g/mol |

| SMILES | CC1=CC(CCl)=C(N(=O)=O)C=C1 |

| Structural Features | ortho-Nitro group facilitates Norrish Type II photochemistry; Benzyl chloride moiety acts as a potent electrophile.[1] |

Physical Properties: The Core Data

Melting Point Analysis

The melting point of 5-Methyl-2-nitrobenzyl chloride is a critical quality attribute (CQA) that dictates handling protocols.

-

Experimental Range: 41–43 °C (Lit.)

-

Purity Dependence: This narrow range is observed only in high-purity (>98%) samples. Impurities, particularly the hydrolysis product (5-methyl-2-nitrobenzyl alcohol), will significantly depress the melting point, often resulting in a "slushy" solid or supercooled liquid at room temperature.

-

Operational Implication: Due to this low melting point, the compound may fuse into a solid block during transit in summer months. It is recommended to handle the material as a liquid (by gently warming to 45 °C) for precise volumetric transfer, rather than attempting to chip away at a waxy solid.

Solubility Profile

The compound exhibits lipophilic character typical of benzylated aromatics. It is insoluble in water but shows high affinity for aprotic polar and non-polar organic solvents.

| Solvent Class | Solubility Rating | Operational Notes |

| Chlorinated Solvents (DCM, Chloroform) | High | Preferred solvents for alkylation reactions. |

| Esters/Ethers (EtOAc, THF) | High | Excellent for extraction and purification. |

| Aromatic Hydrocarbons (Toluene) | Moderate-High | Useful for recrystallization (often with Hexane/Heptane as anti-solvent). |

| Water | Insoluble | Warning: Rapid hydrolysis occurs at the interface, generating HCl and the corresponding alcohol. |

| Alcohols (MeOH, EtOH) | Soluble | Warning: Solvolysis (ether formation) can occur if heated or left for prolonged periods without buffering. |

Handling, Stability & Safety Protocols

Photochemical Instability (The "Dark Room" Rule)

The ortho-nitrobenzyl motif is intrinsically designed to rearrange under UV light (300–365 nm).

-

Mechanism: Upon irradiation, the nitro group abstracts a benzylic hydrogen, leading to an aci-nitro intermediate that rearranges to a nitrosobenzaldehyde and releases the leaving group (or the "caged" molecule in derivatives).

-

Protocol: All synthesis and purification steps must be performed under amber light or in vessels wrapped in aluminum foil. Exposure to ambient fluorescent lab light can degrade the material over hours.

Moisture Sensitivity & Corrosivity

As a benzyl chloride, the compound is a lachrymator and a corrosive alkylating agent .

-

Hydrolysis Risk: Reacts with atmospheric moisture to release hydrochloric acid (HCl). Old bottles often develop internal pressure or white fumes upon opening.

-

Storage: Store at 2–8 °C under an inert atmosphere (Argon/Nitrogen). Cold storage retards both hydrolysis and spontaneous polymerization.

Visualization: Handling Decision Tree

Caption: Operational logic for assessing purity and handling 5-Methyl-2-nitrobenzyl chloride based on physical state.

Experimental Context: Synthesis & Application

Alkylation Workflow

The primary utility of this compound is to install the 5-methyl-2-nitrobenzyl group onto nucleophiles (phenols, amines, carboxylic acids).

-

Standard Protocol:

-

Solvent: Anhydrous DMF or Acetone.

-

Base: Potassium Carbonate (

) or Cesium Carbonate ( -

Temperature: Room temperature to 60 °C. (Avoid refluxing in alcohols to prevent solvolysis).

-

Catalyst: Sodium Iodide (NaI) is often added (Finkelstein condition) to generate the more reactive benzyl iodide in situ, accelerating the reaction and minimizing thermal degradation.

-

Photolysis Mechanism (The "Uncaging" Event)

When used as a protecting group, the cleavage mechanism is a variation of the Norrish Type II reaction. The 5-methyl substituent influences the absorption maximum (

Caption: Photochemical cleavage pathway of the 5-methyl-2-nitrobenzyl protecting group.

References

-

Sigma-Aldrich. (n.d.). 5-Methyl-2-nitrobenzyl chloride Product Specification. Retrieved from

-

Oakwood Chemical. (n.d.). Safety Data Sheet: 5-Methyl-2-nitrobenzyl chloride. Retrieved from

-

Denny, W. A., et al. (1999). Nitrobenzyl mustard quaternary salts and their use as hypoxia-selective cytotoxic agents. U.S. Patent 5,872,129. Retrieved from

-

ChemicalBook. (2025).[2] 5-Methyl-2-nitrobenzyl chloride Properties and Suppliers. Retrieved from

5-Methyl-2-nitrobenzyl chloride molecular structure and formula

Molecular Architecture, Synthetic Pathways, and Applications in Photopharmacology

Executive Summary

5-Methyl-2-nitrobenzyl chloride (CAS: 66424-91-7) represents a critical scaffold in the design of photo-responsive molecular tools. While structurally simple, its specific substitution pattern—placing a nitro group ortho to a benzylic electrophile—unlocks unique photochemical properties utilized extensively in drug discovery, particularly for "caged" compounds and photocleavable linkers (PC-linkers). This guide analyzes the molecule’s physicochemical profile, challenges in regioselective synthesis, and its mechanistic role in controlled drug release systems.

Part 1: Molecular Architecture & Physicochemical Profile

The utility of 5-Methyl-2-nitrobenzyl chloride stems from the electronic interplay between the nitro group and the benzylic chloride. The nitro group (

Chemical Identity & Properties[1]

| Property | Data |

| IUPAC Name | 1-(Chloromethyl)-5-methyl-2-nitrobenzene |

| CAS Number | 66424-91-7 |

| Molecular Formula | |

| Molecular Weight | 185.61 g/mol |

| Physical State | Crystalline solid (often off-white to pale yellow) |

| Melting Point | 41–43 °C |

| Solubility | Soluble in DCM, THF, DMF; hydrolyzes slowly in water |

| Reactivity Class | Benzylic electrophile; Lachrymator; Photolabile |

Structural Logic

-

Position 1 (

): A highly reactive electrophilic center susceptible to -

Position 2 (

): The photo-trigger.[1] Upon UV irradiation (~300–365 nm), it abstracts a benzylic proton, initiating cleavage. -

Position 5 (

): An electron-donating alkyl group. While less critical for the cleavage mechanism than the nitro group, the methyl substituent modulates the lipophilicity and can subtly influence the absorption maximum (

Part 2: Synthetic Pathways & Manufacturing

The synthesis of 5-Methyl-2-nitrobenzyl chloride presents a classic problem in regioselectivity. The most direct industrial route involves the radical halogenation of 4-nitro-m-xylene (1,3-dimethyl-4-nitrobenzene).

The Regioselectivity Challenge

In 4-nitro-m-xylene, there are two methyl groups available for chlorination:

-

C3-Methyl (Ortho to Nitro): Sterically hindered and electronically deactivated by the electron-withdrawing nitro group.

-

C1-Methyl (Para to Nitro): Less hindered and electronically favored for radical abstraction.

Target Requirement: To obtain 5-Methyl-2-nitrobenzyl chloride, chlorination must occur at the C3-Methyl (the position ortho to the nitro group). If chlorination occurs at C1, the product is 3-methyl-4-nitrobenzyl chloride (an impurity).

Optimized Synthetic Protocol

To maximize yield of the desired isomer, reaction conditions must be carefully controlled, often requiring purification via fractional crystallization or chromatography.

Reagents:

-

Substrate: 4-Nitro-m-xylene (1,3-dimethyl-4-nitrobenzene)

-

Halogen Source: N-Chlorosuccinimide (NCS) or Sulfuryl Chloride (

) -

Initiator: Benzoyl Peroxide (BPO) or AIBN

-

Solvent: Carbon Tetrachloride (

) or Trifluoromethylbenzene (modern green alternative)

Workflow Diagram (DOT):

Caption: Radical halogenation pathway showing the bifurcation between the desired ortho-chlorination and the competitive para-chlorination.

Part 3: Reactivity & Mechanistic Applications

The primary value of 5-Methyl-2-nitrobenzyl chloride in research is its ability to act as a Photocleavable Protecting Group (PPG) .

The o-Nitrobenzyl Photochemistry

When a molecule (drug, DNA, peptide) is alkylated with this chloride, it becomes "caged" (inactive). Exposure to UV light (300–365 nm) triggers an intramolecular redox reaction known as the Norrish Type II mechanism, releasing the active cargo.

Mechanism Steps:

-

Excitation: UV photon absorption promotes the nitro group to an excited triplet state.

-

H-Abstraction: The excited nitro oxygen abstracts a hydrogen atom from the benzylic carbon (the one holding the payload).

-

Aci-Nitro Intermediate: Formation of a transient aci-nitro species.

-

Cyclization & Rearrangement: The intermediate rearranges to a cyclic isoxazole or hemiacetal.

-

Collapse: The bond to the payload breaks, releasing the free substrate and a nitroso-benzaldehyde byproduct.

Photocleavage Pathway Diagram (DOT):

Caption: The Norrish Type II photocleavage mechanism utilized to uncage bioactive molecules.

Part 4: Pharmaceutical & Research Utility

Solid Phase Synthesis (SPS) Linkers

In oligonucleotide and peptide synthesis, 5-Methyl-2-nitrobenzyl chloride is used to create "photolabile linkers."

-

Application: The linker attaches the nascent chain to the solid support (resin).

-

Advantage: Cleavage occurs via light rather than harsh acids (TFA) or bases, preserving sensitive modifications in the final product.

Caged Neurotransmitters

Researchers use this compound to synthesize caged glutamate or GABA.

-

Protocol: The neurotransmitter's amine or carboxylate attacks the benzylic chloride (

). -

Experiment: Brain slices are bathed in the caged compound. A focused laser (two-photon excitation) releases the neurotransmitter at specific synapses, allowing precise mapping of neural circuits.

General N-Alkylation Protocol (Standard Operating Procedure)

For attaching the linker to a secondary amine (Drug scaffold).

-

Preparation: Dissolve the amine substrate (1.0 eq) in anhydrous DMF or Acetonitrile.

-

Base Addition: Add Potassium Carbonate (

, 2.0 eq) or DIPEA to scavenge HCl. -

Alkylation: Add 5-Methyl-2-nitrobenzyl chloride (1.1 eq) dropwise at 0°C.

-

Reaction: Warm to room temperature and stir for 4–12 hours. Monitor via TLC/LC-MS.

-

Workup: Dilute with EtOAc, wash with water/brine. The product (Caged Amine) is purified via silica chromatography.

Part 5: Handling, Stability & Safety

Warning: 5-Methyl-2-nitrobenzyl chloride is a Lachrymator (induces tearing) and a Corrosive agent. It shares the hazards of benzyl chloride (an alkylating agent).

Safety Protocols

-

Engineering Controls: All weighing and transfers must occur inside a certified chemical fume hood.

-

PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

-

Decontamination: Spills should be neutralized with a dilute solution of ammonia or sodium bisulfite (reacts with the alkyl chloride) before cleanup.

Stability

-

Light Sensitivity: As a photo-active compound, it must be stored in amber vials wrapped in foil.

-

Moisture: The benzylic chloride is susceptible to hydrolysis. Store under inert gas (Argon/Nitrogen) at 2–8°C.

References

Sources

Technical Guide: Photoremovable Protecting Groups (PPGs)

Strategies for Spatiotemporal Control in Chemical Biology and Drug Development

Executive Summary

Photoremovable protecting groups (PPGs), or "photocages," are molecular tools that render a bioactive molecule inert until activated by a specific wavelength of light.[1][2][3][4][5][6] This technology allows researchers to manipulate biological systems with high spatiotemporal resolution—releasing a drug, nucleotide, or ion at a precise location and time.[3][4] This guide outlines the mechanistic foundations, selection criteria, and experimental protocols required to implement PPGs effectively in drug discovery and mechanistic biology.

Part 1: The Mechanistic Foundation

The efficacy of a PPG is governed by the laws of photochemistry. Unlike thermal deprotection, which relies on Arrhenius kinetics (temperature/collision), photocleavage is driven by the absorption of photons and the subsequent relaxation of excited states.

1.1 Key Performance Metrics

When selecting a PPG, three physical constants define its utility:

-

Molar Extinction Coefficient (

): Measured in -

Quantum Yield of Uncaging (

): A dimensionless number (0 to 1) representing the ratio of successful cleavage events to photons absorbed. -

Uncaging Cross-Section (

): The product of the two (-

Rule of Thumb: For biological applications,

and

-

1.2 The Photophysical Pathway

The activation process follows a distinct pathway:

-

Excitation: Ground state (

) absorbs a photon ( -

Intersystem Crossing (ISC): Many PPGs (like o-nitrobenzyls) undergo ISC to a triplet state (

). -

Chemical Rearrangement: The excited molecule undergoes bond reorganization (e.g., hydrogen abstraction) to form a reactive intermediate.

-

Release: The intermediate collapses (often via hydrolysis), releasing the "cargo" (drug/effector) and the "cage" byproduct.

Part 2: Structural Classes & Chemical Logic

The choice of chromophore dictates the excitation wavelength and release kinetics.

Table 1: Comparative Analysis of Major PPG Classes

| PPG Class | Excitation ( | Quantum Yield ( | Release Rate | Primary Application | |

| UV (300–365 nm) | Low (~200–5,000) | Moderate (0.1–0.6) | Slow ( | General organic synthesis, nucleotide caging [1] | |

| Coumarin (e.g., DEACM) | Blue (350–450 nm) | High (10,000+) | High (0.05–0.9) | Fast ( | Fast physiological events (neurotransmission) [2] |

| BODIPY | Green/Red (>500 nm) | Very High (40,000+) | Tunable (<0.1–0.8) | Variable | Live-cell imaging, deep tissue uncaging [3] |

| Quinoline (e.g., Bhc) | UV/Blue | Moderate | Moderate | Fast | Two-photon excitation (2PE) studies [4] |

Part 3: Mechanism Visualization

The ortho-nitrobenzyl group is the archetype of PPGs. Its mechanism, a Norrish Type II rearrangement, illustrates the complexity of photochemical release.

Figure 1: The ortho-Nitrobenzyl Photocleavage Mechanism Note: The aci-nitro intermediate is the key transient species formed after hydrogen abstraction.

Caption: The o-nitrobenzyl system absorbs UV light, triggering a 1,5-hydrogen shift to form an aci-nitro intermediate, which hydrolyzes to release the cargo.

Part 4: Experimental Protocols

4.1 Synthesis of a Caged Carboxylate (General Protocol)

Causality: Carboxylates are common handles on drugs (e.g., Glutamate, NSAIDs). We use an alkylation strategy to attach the cage.

-

Reagents: Dissolve the carboxylic acid cargo (1.0 eq) in dry DMF. Add

(1.5 eq) to deprotonate the acid, creating a nucleophile. -

Addition: Add the photocage bromide (e.g., 4,5-dimethoxy-2-nitrobenzyl bromide) (1.1 eq) dropwise.

-

Why: Dropwise addition prevents side reactions between the concentrated electrophile and the solvent.

-

-

Reaction: Stir at room temperature in the dark for 4–12 hours.

-

Validation: Monitor via TLC. The product will be less polar than the free acid.

-

-

Purification: Extract with EtOAc/Brine to remove DMF. Purify via silica flash chromatography.

-

Critical Step: Wrap columns in aluminum foil. Ambient lab light can degrade ~5-10% of sensitive cages (like iodonium salts) during purification.

-

4.2 Photolysis and Calibration (The Self-Validating System)

To report a quantum yield, you must quantify the photon flux of your light source. Ferrioxalate actinometry is the gold standard for this validation [5].

Step-by-Step Uncaging Workflow:

-

Actinometry (Calibration):

-

Irradiate a solution of potassium ferrioxalate (

) for a set time ( -

Complex the released

with phenanthroline and measure absorbance at 510 nm. -

Calculate photon flux (

) using the known quantum yield of ferrioxalate (

-

-

Sample Preparation:

-

Dissolve the caged compound in a buffer compatible with the cargo (e.g., PBS pH 7.4).

-

Note: If solubility is poor, add DMSO (<1% v/v). Avoid acetone, as it can act as a triplet sensitizer and alter kinetics.

-

-

Irradiation:

-

Place sample in a quartz cuvette (glass blocks UV <320nm).

-

Irradiate using a calibrated LED or Arc lamp with a bandpass filter (e.g.,

nm). -

Why Filter? Broad-spectrum light causes heating and can trigger off-target damage in biological samples.

-

-

Quantification:

-

Take aliquots at intervals (

min). -

Analyze via HPLC to measure the disappearance of the caged peak and appearance of the free cargo.

-

Figure 2: Experimental Uncaging Workflow

Caption: A validated workflow requires filtering the light source and calibrating photon flux (actinometry) before analyzing sample degradation.

Part 5: Advanced Applications

5.1 Two-Photon Excitation (2PE)

In tissue, UV light scatters and absorbs poorly. 2PE uses two infrared photons (e.g., 720 nm) to do the work of one UV photon (360 nm).

-

Advantage: IR light penetrates deeper (>500

) and excitation is confined to the focal point (femtoliter volume), providing 3D resolution. -

Requirement: The cage must have a high 2-photon cross-section (

), measured in Goeppert-Mayer (GM) units. -

Best Class: Substituted coumarins (Bhc) and specific BODIPY derivatives often exhibit